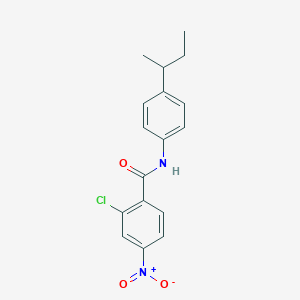

N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-butan-2-ylphenyl)-2-chloro-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3/c1-3-11(2)12-4-6-13(7-5-12)19-17(21)15-9-8-14(20(22)23)10-16(15)18/h4-11H,3H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOGQVVPSUGWNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Sec Butylphenyl 2 Chloro 4 Nitrobenzamide and Its Analogues

Established Synthetic Pathways for Benzamide (B126) Formation

The construction of the amide bond in N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide and its analogues typically relies on the reaction between an activated carboxylic acid derivative and an amine. The most common precursors are 2-chloro-4-nitrobenzoic acid and 4-sec-butylaniline (B1345595).

Acylation Reactions via Carboxylic Acid Derivatives

The most direct and widely practiced method for forming the benzamide bond is through nucleophilic acyl substitution. libretexts.orgmsu.edu This process involves the attack of the nucleophilic amine (4-sec-butylaniline) on an electrophilic carbonyl carbon of an activated 2-chloro-4-nitrobenzoic acid derivative. The reactivity of the carboxylic acid derivative is paramount, with acyl halides being the most reactive, followed by anhydrides, esters, and finally, the carboxylic acid itself. libretexts.orgmsu.edu

The general mechanism proceeds through a two-stage addition-elimination process, where the amine adds to the carbonyl group to form a tetrahedral intermediate, which then collapses, eliminating a leaving group to form the stable amide product. libretexts.orgmsu.edu

Via Acyl Chlorides: The most conventional approach involves converting 2-chloro-4-nitrobenzoic acid to its highly reactive acyl chloride, 2-chloro-4-nitrobenzoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. ucl.ac.uk The subsequent reaction of the acyl chloride with 4-sec-butylaniline proceeds rapidly, often at room temperature, to yield N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide. A base, such as triethylamine (B128534) or pyridine (B92270), is typically added to neutralize the HCl byproduct. mdpi.com

Via Direct Coupling (Amide Coupling Reagents): To circumvent the preparation of harsh acyl chlorides, direct coupling of the carboxylic acid and amine is frequently employed. This requires the use of stoichiometric activating agents, or "coupling reagents," that form a highly reactive intermediate in situ. Common reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used with additives such as 4-dimethylaminopyridine (B28879) (DMAP) to enhance the reaction rate. ucl.ac.ukchemicalbook.com Other sophisticated coupling reagents include HATU and T3P. ucl.ac.uk

Via Catalytic Direct Amidation: A greener approach involves the use of catalysts for the direct condensation of a carboxylic acid and an amine. Boric acid, for instance, has been shown to be an effective catalyst for amidation, facilitating the removal of water and driving the reaction to completion, often under reflux conditions with a Dean-Stark trap. sciepub.com

| Method | Activating Agent / Catalyst | Key Features | Typical Conditions |

|---|---|---|---|

| Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | High reactivity, rapid reaction. ucl.ac.uk | Two steps: acid to acyl chloride, then reaction with amine. |

| Coupling Reagent | EDCI / DMAP, HATU, T3P | One-pot reaction, mild conditions. ucl.ac.ukchemicalbook.com | Room temperature, common organic solvents (e.g., DCM). chemicalbook.com |

| Catalytic Direct Amidation | Boric Acid | Atom economical, operationally simple. sciepub.com | Reflux in a non-polar solvent (e.g., toluene) with water removal. sciepub.com |

Alternative Amidation Approaches

Beyond the direct coupling of carboxylic acids and amines, several other strategies can be employed for amide bond formation.

Enzymatic Synthesis : Biocatalytic methods offer a green and highly selective alternative. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can effectively catalyze the direct amidation of carboxylic acids and amines in organic solvents like cyclopentyl methyl ether, often without the need for additives or intensive purification. nih.gov

Amidation of Esters : Esters can serve as precursors to amides through aminolysis. This transformation can be catalyzed by reagents like indium triiodide or zinc dust, providing a useful route if the corresponding ester of 2-chloro-4-nitrobenzoic acid is readily available. core.ac.uk

Oxidative Amidation : This approach forms the amide bond by coupling aldehydes or alcohols directly with amines under oxidative conditions, using oxidants like tert-butyl hydroperoxide (TBHP). researchgate.net

Carbonylative Amidation : In this method, an aryl halide is coupled with an amine and carbon monoxide in a transition-metal-catalyzed reaction to construct the amide functionality. ucl.ac.uk

Advanced Synthetic Techniques Applicable to N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide

Modern synthetic chemistry offers advanced techniques that prioritize efficiency, sustainability, and novel reactivity patterns, which are applicable to the synthesis of the target compound.

Mechanochemical Synthesis Strategies

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, represents a significant advancement in green synthesis. These reactions are often performed in the absence of bulk solvents, leading to reduced waste, faster reaction times, and sometimes unique reactivity compared to solution-phase methods. rsc.org

Several mechanochemical protocols for amide synthesis have been developed:

CDI Activation : Carboxylic acids can be activated with 1,1'-Carbonyldiimidazole (CDI) by grinding in a ball mill. The subsequent addition of an amine hydrochloride to the milling jar leads to the rapid formation of the amide, with purification often requiring only a simple water wash. rsc.org

TCT/PPh₃ System : A mixture of 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (B44618) (PPh₃) can be used for the in situ activation of carboxylic acids under solvent-drop grinding conditions, affording amides in high yields. rsc.org

Primary Amide Synthesis : While not directly applicable to the target secondary amide, mechanochemical methods have even been developed for the synthesis of primary amides from esters using calcium nitride as an ammonia (B1221849) source, highlighting the versatility of this technique. nih.gov

| Mechanochemical Method | Reagents | Key Advantage | Reference |

|---|---|---|---|

| CDI Activation | Carboxylic acid, CDI, Amine hydrochloride | Solvent-free reaction and simple water-based workup. | rsc.org |

| TCT/PPh₃ System | Carboxylic acid, TCT, PPh₃, Amine | Rapid synthesis with low-cost, readily available reagents. | rsc.org |

Catalytic Approaches in C-N Bond Formation

The development of catalytic systems for C-N bond formation has revolutionized organic synthesis, offering milder and more efficient pathways to amines and amides.

Copper-Catalyzed Reactions : Copper catalysts are attractive due to their low cost and toxicity. They have been employed in C-H functionalization/C-N bond-forming processes, for example, in the synthesis of benzimidazoles from amidines using oxygen as the terminal oxidant. semanticscholar.org Such catalytic principles could be adapted for advanced benzamide syntheses.

Nickel-Catalyzed Reactions : Nickel catalysis is a powerful tool for C-N bond activation and formation. rsc.org Nickel catalysts have been used for the transformation of N-aryl amides into other functional groups, demonstrating their ability to interact with and functionalize the amide bond itself. rsc.org

Decarboxylative C-N Formation : An innovative catalytic approach involves the decarboxylative coupling of carboxylic acids with azide (B81097) sources. This method, which can be catalyzed by systems like Cu(OAc)₂, generates an isocyanate intermediate via a Curtius rearrangement, which is then trapped by a nucleophile. nih.gov This strategy provides a fundamentally different route to C-N bond formation.

Directed Derivatization and Functionalization of the N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide Scaffold

The N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide molecule contains several functional handles that can be selectively modified to generate a library of analogues.

Reduction of the Nitro Group : The nitro group is one of the most versatile functional groups for derivatization. It can be readily reduced to a primary amino group (-NH₂) using a variety of reagents, such as iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation. nih.gov The resulting aniline (B41778) derivative, N-(4-sec-butylphenyl)-4-amino-2-chlorobenzamide, is a key intermediate for further functionalization. This new amino group can undergo diazotization followed by Sandmeyer reactions to introduce a wide range of substituents (e.g., -OH, -CN, -F, -Br, -I).

Nucleophilic Aromatic Substitution : The chlorine atom at the 2-position of the nitro-substituted ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group. This allows for the displacement of the chloride with various nucleophiles, such as alkoxides, amines, or thiolates, to introduce new functionalities at this position.

Electrophilic Aromatic Substitution : The 4-sec-butylphenyl ring is activated towards electrophilic aromatic substitution by the electron-donating alkyl group. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would likely occur at the positions ortho to the sec-butyl group (and meta to the amide nitrogen).

Amide Bond Cleavage : While amides are generally robust, the C-N bond can be cleaved under harsh hydrolytic conditions (strong acid or base with heating) to revert to the parent carboxylic acid and amine. libretexts.orgmsu.edu More sophisticated methods using transition-metal catalysis can also achieve C-N bond cleavage under milder conditions, enabling the fragments to be used in further coupling reactions. rsc.org

Modifications of the Phenyl Rings (e.g., ortho-chloro, para-nitro, para-sec-butyl)

The structure of N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide contains two substituted phenyl rings, each amenable to modification by selecting appropriately functionalized starting materials. The primary synthetic route involves the coupling of a substituted benzoic acid derivative with a substituted aniline.

The benzoyl moiety, which is substituted with ortho-chloro and para-nitro groups, is typically derived from 2-chloro-4-nitrobenzoic acid. This precursor can be converted to a more reactive species, such as an acyl chloride, to facilitate the reaction. For instance, treating 2-chloro-4-nitrobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) yields 2-chloro-4-nitrobenzoyl chloride. nih.gov This reactive intermediate can then be coupled with an appropriate aniline. nih.gov

The N-phenyl portion, bearing a para-sec-butyl group, is introduced using 4-sec-butylaniline. The general amide formation reaction, often known as the Schotten-Baumann reaction when using an acyl chloride, involves combining the two components in a suitable solvent, such as dichloromethane, often with a base like triethylamine or pyridine to neutralize the HCl byproduct. mdpi.com

Variations on both rings are achieved by using different starting materials. For example, a library of analogues can be synthesized by reacting a single acyl chloride with a panel of different anilines, or vice-versa. A general procedure involves dissolving the substituted benzoic acid, a coupling agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), and a catalyst such as 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane. The substituted aniline is then added to this mixture to form the desired N-phenylbenzamide derivative. chemicalbook.com

The following table illustrates the synthesis of various N-(alkyl/aryl)-2-chloro-5-sulfamoyl-4-nitrobenzamide derivatives, showcasing how different amines can be used to modify the N-phenyl ring. nih.gov

| Reactant 1 (Acid Chloride) | Reactant 2 (Amine) | Resulting Compound Class | Reference |

|---|---|---|---|

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride | Anilines | N-(aryl)-2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide | nih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride | Aliphatic amines | N-(alkyl)-2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide | nih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride | Heterocyclic amines | N-(heterocyclyl)-2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide | nih.gov |

Transformations of the Nitro Group

The para-nitro group on the benzamide ring is a versatile functional group that can be readily transformed into other moieties, significantly increasing the structural diversity of the analogues. The most common and synthetically valuable transformation is the reduction of the nitro group to a primary amine (-NH₂). acs.org

This reduction is a key step for creating new derivatives, as the resulting aniline can undergo a wide range of subsequent reactions. Several methods are available for reducing aromatic nitro compounds, and the choice of reagent is often dictated by the presence of other functional groups in the molecule to avoid unwanted side reactions.

Commonly used methods include:

Catalytic Hydrogenation: This method involves using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. google.com It is generally a clean and high-yielding procedure.

Metal-Acid Systems: Classic methods include the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid. nih.gov For example, a mixture of iron powder and acetic acid in an ethanol/water solvent can effectively reduce a nitro group to an amine. nih.gov

Metal Salts: Stannous chloride (SnCl₂) in an acidic medium is another widely used reagent for this transformation.

A one-pot protocol has been developed for the direct conversion of nitro-arenes into N-aryl amides, which involves a metal-free reduction of the nitro group using trichlorosilane, followed by reaction with an anhydride. rsc.org This highlights the possibility of integrating the nitro group transformation into a sequential reaction sequence without isolating the intermediate amine. rsc.org The resulting amino group serves as a handle for further functionalization, such as acylation, alkylation, or diazotization, to generate a wide array of new analogues.

| Starting Material Moiety | Reagents/Conditions | Resulting Moiety | Key Features | Reference |

|---|---|---|---|---|

| Aromatic Nitro Group | H₂, Pd/C or PtO₂ | Aromatic Amino Group | Clean, high-yield, catalytic method. | google.com |

| Aromatic Nitro Group | Fe / Acetic Acid | Aromatic Amino Group | Effective reduction using inexpensive reagents. | nih.gov |

| Aromatic Nitro Group | SnCl₂ / HCl | Aromatic Amino Group | Common laboratory method for selective reduction. | acs.org |

| Aromatic Nitro Group | Trichlorosilane, then Ac₂O | N-Aryl Amide | One-pot, metal-free reduction and subsequent amidation. | rsc.org |

Alterations of the Benzamide Linker

The amide linker is a critical component of the molecular scaffold, influencing its conformational properties and interactions. Altering this linker is a common strategy to modulate the physicochemical and biological properties of a molecule. Modifications can include changing the linker's length, rigidity, or replacing the amide bond with an isostere. nih.govmdpi.com

In the context of benzamide derivatives, research has focused on several types of modifications:

Lengthening the Linker: The distance between the two aromatic rings can be extended. For example, an ethylenoxy linker has been used to connect a benzamide moiety to another ring system, acting as a spacer to properly position the key pharmacophoric features. mdpi.com

Functionalization of the Linker: Introducing substituents on the linker can impact the molecule's properties. In one study, an additional hydroxyl group was introduced on the linker between two main moieties of a benzamide-containing compound. mdpi.com

Amide Isosteres: The amide bond can be replaced by other functional groups with similar steric and electronic properties (isosteres) to improve metabolic stability or alter hydrogen bonding capacity. For instance, replacing an ester group with a more stable amide bond has been shown to improve stability against metabolic hydrolysis. nih.gov This principle can be applied to replace the core benzamide linker with other groups like reverse amides, thioamides, or sulfonamides.

These modifications allow for fine-tuning of the molecule's three-dimensional structure and properties, which is a key aspect of rational drug design. nih.govnih.govresearchgate.net

Combinatorial and Parallel Synthesis for Compound Library Generation

To efficiently explore the chemical space around the N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide scaffold, combinatorial and parallel synthesis techniques are employed. These approaches allow for the rapid generation of large, structurally diverse libraries of related compounds for screening. acs.orgwikipedia.org

Parallel Synthesis: In this method, a large number of discrete compounds are synthesized simultaneously in spatially separated reaction vessels, such as the wells of a microtiter plate. imperial.ac.uk For a benzamide library, this could involve placing a common starting material (e.g., 2-chloro-4-nitrobenzoyl chloride) in each well, and then adding a different aniline derivative to each well. After the reaction and work-up, a library of individual, purified compounds is obtained, with each compound's structure known by its location. imperial.ac.uk

Split-and-Pool Synthesis: This is a powerful combinatorial technique, often performed on a solid support (e.g., polymer beads). wikipedia.org To generate a benzamide library, a solid support could be divided into portions, with each portion being reacted with a different substituted benzoic acid. The portions are then pooled, mixed, and split again, and each new portion is reacted with a different aniline. By repeating this process, a vast number of unique compounds can be synthesized on the beads. wikipedia.org

Liquid-phase combinatorial synthesis has also been described, utilizing soluble supports like polyethylene (B3416737) glycol (PEG). This method combines the advantages of homogeneous solution-phase chemistry (e.g., easier monitoring) with the simplified purification of solid-phase synthesis. acs.orgnih.gov An exemplary route involves attaching a substituted nitrobenzoic acid to a PEG support, reacting it with various amines, reducing the nitro group, and then performing further cyclization and substitution reactions before cleaving the final products from the support. acs.orgnih.gov These high-throughput methods are instrumental in systematically exploring structure-activity relationships by generating a wide array of analogues with modified phenyl rings, transformed functional groups, and altered linkers.

Structural Elucidation and Conformational Analysis of N 4 Sec Butylphenyl 2 Chloro 4 Nitrobenzamide

Spectroscopic Characterization Techniques

No specific experimental data was found for the spectroscopic characterization of N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallography studies for N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing definitive information on bond lengths, bond angles, and intermolecular interactions. While data exists for other benzamide (B126) derivatives, none is available for the title compound.

Analysis of Molecular Conformation and Stereochemistry

Without experimental data from NMR spectroscopy or X-ray crystallography, any analysis of the molecular conformation and stereochemistry of N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide would be purely speculative. These analyses depend on the detailed structural information provided by the aforementioned techniques.

Computational and Theoretical Chemistry in N 4 Sec Butylphenyl 2 Chloro 4 Nitrobenzamide Research

Molecular Docking Simulations for Putative Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a biological target like a protein. This method helps in understanding the binding mode and affinity of the ligand. In studies on analogous substituted benzamide (B126) derivatives, molecular docking simulations have been employed to elucidate interactions with enzyme active sites. nih.govresearchgate.net

For instance, in research on similar 2-chloro-4-nitrobenzamide derivatives, docking studies revealed key interactions responsible for their inhibitory potential against enzymes like α-glucosidase and α-amylase. nih.govresearchgate.net The simulations showed that these compounds engage in various types of interactions with active site residues, including:

Hydrogen Bonding: The formation of hydrogen bonds is a critical factor in the stable binding of a ligand to a receptor.

Electrostatic Interactions: These involve attractions between charged or partially charged atoms on the ligand and the protein.

Hydrophobic Interactions: Nonpolar parts of the ligand interact favorably with nonpolar residues in the protein's binding pocket.

These computational studies suggest that the 2-chloro-4-nitro substituted phenyl ring can form specific interactions, such as pi-anion or pi-pi stacking interactions, with amino acid residues like histidine and tyrosine within an enzyme's active site. researchgate.net Such detailed interaction mapping is crucial for understanding the structural basis of a compound's activity and for designing more potent analogs.

Table 1: Representative Molecular Docking Data for Analogous Benzamide Compounds

| Enzyme Target | Range of Docking Scores (kcal/mol) | Key Interacting Residues | Types of Interactions Observed |

|---|---|---|---|

| α-Glucosidase | -7.5 to -8.0 | Glu, Asp, His, Tyr | Hydrogen Bonding, Pi-Pi Stacking, Pi-Anion |

| α-Amylase | -7.2 to -7.8 | Asp, Glu, His | Hydrogen Bonding, Hydrophobic |

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. MD simulations model the atomic movements of the system, providing a dynamic view of the binding.

In studies of related benzamide derivatives, MD simulations were used to validate the results of molecular docking. nih.govresearchgate.net The stability of the complex is typically analyzed by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD value over the simulation period suggests that the ligand remains securely bound within the active site and that the complex is stable. nih.govresearchgate.net These simulations provide stronger evidence for the binding mode predicted by docking and confirm the persistence of key intermolecular interactions. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.

For classes of compounds similar to N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide, QSAR models are developed using multiple regression analysis. chalcogen.ro Statistical parameters are generated to validate the robustness and predictive power of the model. chalcogen.ro These parameters include:

Correlation Coefficient (r²): Indicates the goodness of fit of the model.

Cross-validated Correlation Coefficient (q² or r²cv): Measures the predictive ability of the model.

Standard Deviation (s): Represents the error in the model's predictions.

F-test value: Assesses the statistical significance of the model.

A well-validated QSAR model can guide the synthesis of new derivatives by suggesting which structural features should be modified to enhance biological activity. chalcogen.ro

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can provide insights into a compound's reactivity, stability, and intermolecular interactions. For a molecule like N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide, DFT can be used to determine:

Molecular Geometry: The optimized three-dimensional structure of the molecule.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution help in understanding the molecule's chemical reactivity and its ability to donate or accept electrons.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting non-covalent interactions.

In Silico Predictions of Pharmacokinetic Properties (excluding human clinical data)

Computational models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process.

The ability of a compound to be absorbed is a critical pharmacokinetic parameter. In silico models can predict permeability across biological membranes. For analogous compounds, ADMET prediction studies have shown good solubility and absorption profiles, often assessed by their compliance with Lipinski's Rule of 5 and Veber's rule. nih.govresearchgate.net Specific permeability predictions include:

Caco-2 Permeability: This model predicts intestinal absorption. Low predicted Caco-2 permeability values (e.g., 0.36–0.55 nm/s for related compounds) suggest potentially low absorption from the gut. nih.gov

MDCK Cell Permeability: The Madin-Darby Canine Kidney (MDCK) cell model is also used to assess permeability.

Blood-Brain Barrier (BBB) Penetration: Predictions for BBB penetration indicate a compound's potential to enter the central nervous system. For similar benzamides, low to moderate penetration has been predicted. nih.gov

Table 2: Predicted In Silico Pharmacokinetic Properties for Analogous Benzamide Derivatives

| Pharmacokinetic Parameter | Predicted Value/Range | Implication |

|---|---|---|

| Caco-2 Cell Permeability | 0.36–0.55 nm/s | Low permeability |

| MDCK Cell Permeability | 0.01–0.97 nm/s | Low permeability |

| Blood Brain Barrier Penetration | 0.01–0.32 | Low to moderate penetration |

| Protein Binding Capacity | 95.75–100% | Strong binding to plasma proteins |

Efflux pumps, such as P-glycoprotein (P-gp), are membrane transporters that can expel xenobiotics from cells, reducing their intracellular concentration and therapeutic effect. nih.gov Predicting whether a compound is a substrate for P-gp is vital for understanding its potential bioavailability and drug resistance. nih.gov

Computational models, often based on machine learning or a combination of physicochemical descriptors and docking simulations, are used to predict P-gp substrate activity. nih.govnih.gov These models can help identify compounds that may be subject to efflux, allowing for chemical modifications to be made to avoid this issue during drug development. nih.gov

Plasma Protein Binding Predictions

The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic profile, influencing its distribution, metabolism, and excretion. In silico models provide a rapid and cost-effective means to predict the plasma protein binding (PPB) of novel compounds like N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide, guiding early-stage drug discovery efforts. These computational approaches leverage the physicochemical properties of a molecule to estimate its affinity for major plasma proteins such as albumin and α1-acid glycoprotein.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of PPB prediction. These models establish a mathematical relationship between the structural or physicochemical properties of a set of compounds and their experimentally determined plasma protein binding. For a compound like N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide, key descriptors would include lipophilicity (logP), molecular weight, and descriptors of hydrogen bonding capacity and polar surface area. Generally, increased lipophilicity is correlated with higher plasma protein binding.

More advanced machine learning and deep learning algorithms have further enhanced the predictive power of in silico PPB models. These methods can learn complex, non-linear relationships from large datasets of known drug-protein interactions. By inputting the structural information of N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide into a trained model, a prediction of its PPB percentage can be generated. For instance, a study on benzimidazole derivatives, which share some structural similarities with the compound , showed predicted plasma protein binding values ranging from 58.20% to 97.96% nih.gov.

The following table illustrates hypothetical plasma protein binding predictions for N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide using different computational models. These values are representative of what might be expected for a compound with its structural features.

| Computational Model | Predicted Plasma Protein Binding (%) | Key Descriptors Utilized |

| QSAR (Lipophilicity-Based) | 85.2 | LogP, Molecular Weight |

| Support Vector Machine (SVM) | 88.5 | Topological Descriptors, Electronic Properties |

| Deep Neural Network (DNN) | 90.1 | Molecular Fingerprints, 3D Conformational Data |

| Consensus Modeling | 87.9 | Average of multiple predictive models |

This is an interactive data table. Users can sort the columns by clicking on the headers.

It is important to note that while in silico predictions are highly valuable for initial screening, they are typically followed by in vitro experimental validation to confirm the extent of plasma protein binding.

Virtual Screening and De Novo Design Strategies for Analogues

Computational chemistry plays a pivotal role in the design of analogues of N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide with potentially improved efficacy, selectivity, or pharmacokinetic properties. Virtual screening and de novo design are two powerful strategies employed for this purpose.

Virtual Screening involves the computational evaluation of large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. This process can be broadly categorized into two approaches:

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the target protein is known, SBVS can be employed. This method uses molecular docking simulations to predict the binding pose and affinity of compounds from a virtual library within the target's active site. For analogues of N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide, if the target is a kinase, for example, docking studies would be performed to identify analogues that form favorable interactions with key residues in the ATP-binding pocket.

Ligand-Based Virtual Screening (LBVS): In the absence of a known target structure, LBVS can be utilized. This approach relies on the principle that structurally similar molecules are likely to have similar biological activities. A known active compound, such as N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide, serves as a template to search for similar compounds in a database. Pharmacophore modeling, which defines the essential three-dimensional arrangement of functional groups required for biological activity, is a common LBVS technique.

De Novo Design is a computational strategy that involves the creation of novel molecular structures from scratch, rather than searching through existing compound libraries. These methods build molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site. For designing analogues of N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide, a de novo design algorithm could suggest modifications to the sec-butylphenyl, chloro, or nitro groups to optimize interactions with a target, potentially leading to the discovery of more potent and selective compounds. This approach is particularly useful for exploring novel chemical space and generating compounds with improved drug-like properties. For instance, a study focused on benzamide derivatives used pharmacomodulation to design and synthesize new compounds with optimized affinity and safety profiles mdpi.comnih.gov.

The following table outlines hypothetical strategies for the design of analogues of N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide, combining virtual screening and de novo design approaches.

| Design Strategy | Approach | Rationale for Analogue Design | Potential Outcome |

| Virtual Screening | Structure-Based (Docking) | Modify the sec-butyl group to better fit a hydrophobic pocket in the target's active site. | Increased binding affinity and potency. |

| Virtual Screening | Ligand-Based (Pharmacophore) | Replace the nitro group with other electron-withdrawing groups to maintain or improve activity while potentially reducing toxicity. | Maintained or enhanced activity with an improved safety profile. |

| De Novo Design | Fragment-Based Growth | Grow a novel substituent from the phenyl ring to interact with a previously unoccupied region of the binding site. | Discovery of novel, potent inhibitors with a unique binding mode. |

| De Novo Design | Scaffold Hopping | Replace the benzamide core with a bioisosteric scaffold that maintains key interactions but possesses improved pharmacokinetic properties. | Improved oral bioavailability and metabolic stability. |

This is an interactive data table. Users can sort the columns by clicking on the headers.

Through the iterative application of these computational strategies, researchers can rationally design and prioritize novel analogues of N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide for synthesis and biological evaluation, accelerating the drug discovery process.

Biological Activity and Molecular Mechanisms of N 4 Sec Butylphenyl 2 Chloro 4 Nitrobenzamide and Analogues Preclinical Research

In Vitro Pharmacological Investigations

Cell-Based Assays for Antiproliferative or Cytotoxic Effects

Analogues of N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide have demonstrated notable antiproliferative and cytotoxic effects across various cancer cell lines. Research into nitrobenzamide derivatives has shown that these compounds can inhibit cancer cell growth, with their efficacy being influenced by the specific substitutions on the benzamide (B126) structure. researchgate.netbenthamdirect.com For instance, certain imidazole-based N-phenylbenzamide derivatives have been evaluated for their cytotoxic potential against human cancer cell lines such as A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). nih.gov

In these studies, the cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. One study highlighted a derivative with a fluorine substitution as a particularly active compound, displaying IC50 values in the low micromolar range against these cell lines. nih.gov Similarly, a para-methoxy substituted derivative also showed promising activity. nih.gov The position of substituents on the phenyl ring appears to play a crucial role in the observed cytotoxic efficacy. nih.gov

Furthermore, investigations into other nitrobenzamide derivatives have revealed that some compounds exhibit moderate cytotoxicity against cell lines like Hep3B (hepatoma) and PC3 (prostate cancer), while showing less toxicity towards healthy HUVEC cells. benthamdirect.com This suggests a degree of selectivity in their cytotoxic action. The antiproliferative effects of some coumarin-based benzamide derivatives have also been linked to cell cycle arrest and induction of apoptosis.

| Compound Analogue | Cell Line | IC50 (µM) |

|---|---|---|

| Imidazole-based N-phenylbenzamide (Fluorine substitution) | A549 (Lung) | 7.5 |

| Imidazole-based N-phenylbenzamide (Fluorine substitution) | HeLa (Cervical) | 9.3 |

| Imidazole-based N-phenylbenzamide (Fluorine substitution) | MCF-7 (Breast) | 8.9 |

| Imidazole-based N-phenylbenzamide (para-Methoxy substitution) | A549 (Lung) | 8.9 |

| Imidazole-based N-phenylbenzamide (para-Methoxy substitution) | HeLa (Cervical) | 11.1 |

| Imidazole-based N-phenylbenzamide (para-Methoxy substitution) | MCF-7 (Breast) | 9.2 |

Enzyme Inhibition Studies (e.g., α-glucosidase, α-amylase)

A significant area of investigation for benzamide analogues has been their potential to inhibit carbohydrate-hydrolyzing enzymes, such as α-glucosidase and α-amylase. These enzymes are key targets in the management of type 2 diabetes, as their inhibition can delay carbohydrate digestion and reduce postprandial hyperglycemia. nih.govnih.gov

A study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which are structurally related to the subject compound, demonstrated significant inhibitory activity against both α-glucosidase and α-amylase. nih.gov The inhibitory potency was found to be dependent on the nature of the substituent on the N-phenyl ring. For example, a derivative bearing a 2-methyl-5-nitrophenyl group was identified as a highly potent inhibitor, with IC50 values indicating greater activity than the standard drug, acarbose. nih.gov

Kinetic studies on some of these analogues have revealed different modes of inhibition. For instance, certain N-arylacetamide derivatives with a benzothiazine core were found to be non-competitive inhibitors of α-glucosidase, while acting as competitive inhibitors of α-amylase. nih.gov This dual inhibitory action and the potent IC50 values highlight the therapeutic potential of this class of compounds.

| Compound Analogue | Enzyme | IC50 (µM) |

|---|---|---|

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-Glucosidase | Potent (Four-fold more than acarbose) |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-Amylase | Potent (Six-fold more than acarbose) |

| N-(4-bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e] researchgate.netthiazin-2-yl)acetamide | α-Glucosidase | Competitive Inhibitor |

| N-(4-bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e] researchgate.netthiazin-2-yl)acetamide | α-Amylase | Non-competitive Inhibitor |

Receptor Agonist/Antagonist Profiling (e.g., G-protein Coupled Receptors)

Currently, there is a lack of specific preclinical research data in the public domain regarding the direct interaction of N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide or its close analogues with G-protein Coupled Receptors (GPCRs). While benzamide derivatives are known to interact with various receptors, including dopamine (B1211576) and serotonin (B10506) receptors which are GPCRs, dedicated agonist or antagonist profiling for this particular chemical structure has not been reported in the available literature.

Antimicrobial Efficacy in Bacterial or Fungal Strains

The antimicrobial properties of nitrobenzamide analogues have been explored against a variety of bacterial and fungal pathogens. The presence of the nitro group and other substituents on the benzamide scaffold appears to be crucial for their antimicrobial activity. mdpi.com Studies on 2-chloro-4-nitrobenzoylamino acid derivatives have shown activity against several microorganisms. nih.gov

More specifically, research on N-alkyl nitrobenzamides has demonstrated significant antitubercular activity, with some derivatives exhibiting very low minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis. mdpi.comnih.gov The lipophilicity of the N-alkyl chain was found to modulate this activity. Similarly, other N-phenylbenzamide derivatives have shown broad-spectrum antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as antifungal activity against Candida albicans. mdpi.comnih.gov

A related compound, 2-chloro-N-phenylacetamide, has been investigated for its antifungal activity against Aspergillus flavus, showing MIC values ranging from 16 to 256 µg/mL. nih.govresearchgate.net

| Compound Analogue | Microorganism | MIC |

|---|---|---|

| 3,5-dinitro N-alkyl benzamide | Mycobacterium tuberculosis | 16 ng/mL |

| 3-nitro-5-trifluoromethyl N-alkyl benzamide | Mycobacterium tuberculosis | 16 ng/mL |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16-256 µg/mL |

| N-phenylbenzamide derivatives | Staphylococcus aureus | Zone of Inhibition Data Available |

| N-phenylbenzamide derivatives | Escherichia coli | Zone of Inhibition Data Available |

| N-phenylbenzamide derivatives | Candida albicans | Zone of Inhibition Data Available |

Elucidation of Molecular Targets and Pathways

Target Identification and Validation Approaches

The elucidation of the specific molecular targets of N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide and its analogues is an ongoing area of research. For the anticancer activity of nitrobenzamide derivatives, one proposed mechanism involves their role as prodrugs for nitroreductase (NTR)-based cancer therapy. benthamdirect.com In this approach, the nitro group is reduced by nitroreductase enzymes, which can be overexpressed in certain tumor environments, leading to the formation of cytotoxic metabolites that damage cancer cells. benthamdirect.commdpi.com

In the context of their antitubercular activity, it is suggested that N-alkyl nitrobenzamides may target the essential Mycobacterium tuberculosis enzyme decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1). mdpi.com This hypothesis is supported by the structural similarities between these compounds and known DprE1 inhibitors. mdpi.com

For the antifungal activity of the related compound 2-chloro-N-phenylacetamide against Aspergillus flavus, the proposed mechanism of action involves binding to ergosterol (B1671047) in the fungal plasma membrane. nih.govresearchgate.net Additionally, it is suggested that this compound may also inhibit DNA synthesis through the inhibition of thymidylate synthase. nih.gov These findings from analogue studies provide a foundation for future research to definitively identify and validate the molecular targets of N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide.

Analysis of Intracellular Signaling Cascades

There is currently no specific information available in the public domain detailing the analysis of intracellular signaling cascades affected by N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide or its close analogues. Research into how this compound may modulate specific signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammatory responses, has not been reported.

Investigation of Protein-Ligand Interactions

Detailed studies on the protein-ligand interactions of N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide are not presently available. Computational docking studies, biophysical assays, or structural biology techniques that could elucidate the direct molecular targets of this compound and the nature of its binding interactions have not been published.

In Vivo Preclinical Studies in Animal Models (excluding human trials)

Comprehensive in vivo preclinical studies for N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide in animal models are not documented in the accessible scientific literature.

There are no published reports on the efficacy of N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide in established animal disease models. Consequently, its potential therapeutic effects in contexts such as oncology (xenograft models) or infectious diseases (infection models) remain unevaluated.

The identification of pharmacodynamic biomarkers, which would indicate the biological activity of N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide in a living organism, has not been described in available research. Such studies are crucial for understanding the dose-response relationship and for guiding potential clinical development.

Selectivity Profiling Against Off-Targets

Information regarding the selectivity profile of N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide against a panel of off-targets is not available. Selectivity screening is a critical step in preclinical research to assess the potential for unintended pharmacological effects and to predict possible side effects.

Structure Activity Relationship Sar and Rational Design of N 4 Sec Butylphenyl 2 Chloro 4 Nitrobenzamide Derivatives

Influence of Peripheral Substituents on Biological Potency

The substituents on the phenyl rings—the sec-butyl group, the chloro group, and the nitro group—are critical determinants of the molecule's interaction with its biological target. Their size, position, stereochemistry, and electronic properties can profoundly influence binding affinity and biological potency.

The sec-butyl group attached to the N-phenyl ring introduces a chiral center into the molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide and (S)-N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide. wikipedia.org Chirality is a fundamental consideration in drug design, as biological systems, such as enzyme active sites and receptors, are themselves chiral. solubilityofthings.com Consequently, enantiomers of a chiral drug can exhibit significant differences in biological activity, potency, and even toxicity. nih.gov

The differential interaction of enantiomers with a target protein is a well-documented phenomenon. solubilityofthings.com One enantiomer may fit perfectly into a binding pocket, while the other may bind with lower affinity or not at all. For example, in studies of the natural product kalkitoxin, which contains a chiral sec-butyl group, the stereochemistry was found to be crucial for its biological toxicity. wikipedia.org Therefore, it is highly probable that the biological activity of N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide is stereoselective. The three-dimensional arrangement of the methyl and ethyl groups of the sec-butyl moiety would dictate the optimal orientation within the target's binding site. One enantiomer would likely position the phenyl ring for more favorable interactions (e.g., hydrophobic or π-π stacking) than the other.

To rationally design derivatives, the first step would be the synthesis and biological evaluation of the individual (R) and (S) enantiomers. This separation would determine which isomer is the "eutomer" (the more active one) and provide a less complex molecule for further optimization and for use in structural biology studies.

The substitution pattern on the benzamide (B126) ring is a key factor in defining the molecule's electronic and steric profile, which in turn governs its binding interactions. The specific placement of the chloro group at position 2 and the nitro group at position 4 is not arbitrary and has significant implications for activity compared to other positional isomers. researchgate.net

Studies on related compounds have demonstrated the importance of the substituent position. For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the 2-chloro-4-nitro substitution pattern was integral to their activity. nih.gov Similarly, research on chalcones has shown that altering the position of a nitro group from para to ortho or meta can dramatically change the compound's anti-inflammatory and vasorelaxant properties. mdpi.com Therefore, it can be inferred that isomers such as 3-chloro-4-nitro or 2-chloro-5-nitro derivatives would likely exhibit different biological activity profiles due to altered electronic distribution and molecular geometry.

| Isomer | Substitution Pattern | Expected Impact on Properties |

| Target Compound | 2-Chloro, 4-Nitro | Induces specific dihedral angle due to ortho-chloro; strong electron-withdrawing effect from both groups. |

| Isomer A | 3-Chloro, 4-Nitro | Altered electronic distribution; less steric influence on the amide bond compared to the 2-chloro isomer. |

| Isomer B | 2-Chloro, 5-Nitro | Different dipole moment and electronic vector; may affect hydrogen bonding and receptor recognition. |

| Isomer C | 4-Chloro, 2-Nitro | Significant change in steric and electronic environment around the amide linker. |

The central benzamide scaffold serves as the structural backbone, connecting the two substituted phenyl rings. Modifications to this core, including the amide linker itself or the phenyl rings, represent a key strategy for optimizing biological activity. nih.govresearchgate.net A common approach in medicinal chemistry is the use of bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. nih.govacs.org

The amide bond is susceptible to enzymatic hydrolysis in vivo. Replacing it with a more stable bioisostere can improve metabolic stability and oral bioavailability. pressbooks.pub Heterocyclic rings are frequently used as amide isosteres. drughunter.com For example, 1,2,4-oxadiazole, 1,3,4-oxadiazole, or 1,2,3-triazole rings can mimic the hydrogen bonding and planarity of the amide group while being resistant to protease activity. nih.gov Another strategy involves inverting the amide linkage (retro-amide) or replacing it with functional groups like a sulfonamide or urea. mdpi.com

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Amide (-CO-NH-) | 1,2,4-Oxadiazole | Mimics amide geometry; metabolically stable; can act as H-bond acceptor. nih.gov |

| Amide (-CO-NH-) | 1,2,3-Triazole | Metabolically stable; mimics H-bond donor/acceptor properties. drughunter.com |

| Amide (-CO-NH-) | Tetrazole | Can serve as a bioisostere for the carboxylic acid resulting from hydrolysis, potentially improving properties. nih.gov |

| Amide (-CO-NH-) | Sulfonamide (-SO₂-NH-) | Alters geometry and electronic properties; can form different H-bond interactions. mdpi.com |

| Phenyl Ring | Pyridine (B92270) or Pyrimidine | Introduces a nitrogen atom, which can act as an H-bond acceptor and improve solubility. nih.gov |

Beyond the linker, the phenyl rings of the benzamide core can be replaced with various heterocyclic systems (e.g., pyridine, thiophene, pyrazole) to explore new interactions with the target, improve solubility, or modulate physicochemical properties. nih.gov

Development of Pharmacophore Models

A pharmacophore model is a three-dimensional arrangement of essential molecular features that are necessary for a molecule to exert a specific biological activity. nih.gov Developing such a model for the N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide class is a crucial step in rational drug design and virtual screening for new, structurally diverse derivatives. scirp.orgbrieflands.com

Based on the structure of the parent compound, a hypothetical pharmacophore model can be proposed. Such models typically include features like hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (AR). nih.govresearchgate.net

Hypothetical Pharmacophore Features:

Hydrophobic (HY) Feature: The sec-butyl group provides a distinct hydrophobic feature that likely interacts with a nonpolar pocket in the biological target. The stereochemistry of this group would be critical for optimal fitting.

Aromatic Ring (AR1): The 4-sec-butylphenyl ring serves as a hydrophobic and potential π-stacking feature.

Hydrogen Bond Donor (HBD): The amide N-H group is a classic hydrogen bond donor.

Hydrogen Bond Acceptor (HBA): The amide carbonyl oxygen is a strong hydrogen bond acceptor. The nitro group's oxygen atoms can also act as HBAs.

Aromatic Ring (AR2): The 2-chloro-4-nitrophenyl ring provides another aromatic feature, with its electron-deficient nature potentially favoring specific interactions like π-stacking with electron-rich aromatic amino acid residues.

This initial model can be refined using a set of known active and inactive analogues. Computational software can then generate and validate a 3D pharmacophore hypothesis that statistically correlates with biological activity. nih.gov A validated pharmacophore model serves as a powerful 3D query to screen large chemical databases for novel scaffolds that possess the required features, accelerating the discovery of new lead compounds. nih.gov

Strategies for Enhancing Target Selectivity and Modulating Potency

Achieving high potency is a primary goal, but ensuring selectivity for the intended target over other related proteins (e.g., enzyme isoforms or receptor subtypes) is equally critical to minimize off-target effects. mit.edu Rational drug design employs several strategies to enhance selectivity and fine-tune potency.

Exploiting Structural Differences in Binding Sites: Even closely related proteins often have subtle differences in their binding sites. By modifying substituents, it is possible to introduce interactions with non-conserved residues in the target protein, thereby increasing selectivity. For example, extending the molecule with a functional group that can interact with a unique sub-pocket in the target but not in off-targets is a common strategy. acs.org

Rigidification of the Molecular Scaffold: Flexible molecules can adopt multiple conformations, allowing them to bind to several different targets. By introducing conformational constraints, such as replacing a flexible chain with a ring system or introducing bulky groups that restrict bond rotation, the molecule can be "locked" into the bioactive conformation preferred by the desired target. azolifesciences.com This can both increase potency (by reducing the entropic penalty of binding) and enhance selectivity.

Modulation of Physicochemical Properties: Properties like lipophilicity and pKa can be modulated to improve selectivity and potency. For instance, replacing the sec-butyl group with a more polar but sterically similar group, like a cyclopropyl-trifluoromethyl moiety, could alter solubility and membrane permeability while potentially introducing new interactions. nih.gov The strategic placement of fluorine atoms is another widely used tactic to increase binding affinity by forming favorable electrostatic interactions. nih.gov

By systematically applying these SAR-guided strategies, derivatives of N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide can be rationally designed to achieve an optimal balance of high potency, target selectivity, and drug-like properties.

Advanced Analytical and Bioanalytical Methodologies for Benzamide Compounds

Development of High-Throughput Screening (HTS) Assays for Compound Evaluation

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for potential therapeutic activity. nih.govnih.gov For a compound like N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide, both biochemical and cell-based HTS assays would be employed to identify and characterize its biological effects. nih.gov

Biochemical assays are designed to measure the direct interaction of a compound with a purified target, such as an enzyme or receptor. Common formats include fluorescence-based assays like Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), and Time-Resolved FRET (TR-FRET). nih.gov For instance, if N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide were being evaluated as a potential enzyme inhibitor, a FRET-based assay could be developed. In such an assay, a substrate is labeled with two different fluorophores. When the substrate is intact, FRET occurs. Upon enzymatic cleavage, the fluorophores are separated, leading to a loss of FRET. The inhibitory activity of the compound can be quantified by measuring the change in the FRET signal.

Cell-based assays provide insights into a compound's activity within a more physiologically relevant context. nih.gov These can range from simple cell viability assays to more complex high-content screening (HCS) approaches that use automated microscopy to assess changes in cellular morphology or the localization of specific proteins. nih.gov For example, a reporter gene assay could be used to evaluate the effect of N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide on a specific signaling pathway.

Table 1: Illustrative High-Throughput Screening Assay Formats for Benzamide (B126) Compounds

| Assay Type | Principle | Typical Endpoint Measured | Application Example |

| Biochemical | |||

| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. | Change in polarization of emitted light. | Assessing binding affinity to a target protein. |

| FRET | Measures the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore. | Ratio of acceptor to donor emission. | Monitoring enzyme activity or protein-protein interactions. |

| Cell-Based | |||

| Reporter Gene Assay | A reporter gene (e.g., luciferase, GFP) is placed under the control of a promoter responsive to a specific signaling pathway. | Light output or fluorescence intensity. | Quantifying the activation or inhibition of a cellular pathway. |

| High-Content Screening (HCS) | Automated microscopy and image analysis to measure multiple cellular parameters simultaneously. | Changes in cell morphology, protein localization, or organelle health. | Phenotypic screening to identify compounds with a desired cellular effect. |

Quantitative Analytical Methods in Biological Matrices (excluding human samples)

Once a compound shows promising activity, it is crucial to develop robust analytical methods to quantify its concentration in various biological matrices. This is essential for pharmacokinetic and pharmacodynamic studies in preclinical animal models. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed. nih.gov

The development of a quantitative LC-MS/MS method for N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide would involve several key steps. First, the compound would be chromatographically separated from endogenous matrix components using a suitable reversed-phase HPLC or UHPLC column. Following separation, the compound is ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored for quantification. This process ensures high selectivity and minimizes interference from other components in the matrix. nih.gov

A critical aspect of method development is managing "matrix effects," where co-eluting substances from the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nih.gov These effects are typically assessed by comparing the analyte's response in a pure solvent to its response in an extract of the biological matrix. To compensate for matrix effects and other sources of variability, a stable isotope-labeled internal standard (SIL-IS), such as a 13C- or deuterium-labeled version of the analyte, is often used. nih.govsigmaaldrich.com

Table 2: Example Parameters for a Quantitative LC-MS/MS Method

| Parameter | Condition/Value | Purpose |

| Liquid Chromatography | ||

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Separation of the analyte from matrix components. |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid | Elution of the analyte from the column. |

| Flow Rate | 0.4 mL/min | To ensure optimal chromatographic separation. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Generation of charged precursor ions for MS analysis. |

| Precursor Ion (m/z) | e.g., 333.1 (for [M+H]⁺) | Selection of the specific ion corresponding to the analyte. |

| Product Ion (m/z) | e.g., 155.1 | A specific fragment ion used for quantification. |

| Internal Standard | Stable Isotope-Labeled N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide | Correction for matrix effects and analytical variability. |

Metabolite Characterization Techniques (without focusing on human metabolism)

Understanding how a compound is metabolized is a fundamental part of its preclinical evaluation. In vitro and in vivo animal studies are conducted to identify major metabolic pathways. Common in vitro systems include liver microsomes, S9 fractions, and hepatocytes from various animal species (e.g., rat, mouse, dog). These systems contain the primary drug-metabolizing enzymes, such as cytochrome P450s (CYPs).

For N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide, incubation with liver microsomes in the presence of NADPH would be a typical first step. Following incubation, the samples are analyzed using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS). Instruments like quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers are used to detect and identify potential metabolites.

The identification process involves searching for predicted metabolic transformations. For N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide, likely metabolic pathways would include oxidation of the sec-butyl group, reduction of the nitro group to an amine, and hydroxylation of the aromatic rings. HRMS provides accurate mass measurements, which allow for the determination of the elemental composition of metabolites. Subsequent tandem mass spectrometry (MS/MS) experiments are then performed to fragment the metabolite ions, and the resulting fragmentation patterns are compared to that of the parent compound to elucidate the structure of the metabolite.

Table 3: Common Metabolic Transformations and Corresponding Mass Shifts

| Metabolic Reaction | Biotransformation | Change in Elemental Composition | Mass Shift (Da) |

| Oxidation | Hydroxylation | +O | +15.9949 |

| Dealkylation | -C₄H₈ | -56.0626 | |

| Reduction | Nitro to Amine | -O₂ +H₂ | -29.9928 |

| Conjugation | Glucuronidation | +C₆H₈O₆ | +176.0321 |

| Sulfation | +SO₃ | +79.9568 |

Potential Applications and Future Research Directions

Exploratory Investigations in Novel Therapeutic Areas

The benzamide (B126) scaffold is a versatile platform that has been successfully utilized to develop a variety of therapeutic agents. walshmedicalmedia.com Extrapolating from research on analogous compounds, N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide could be investigated for its potential efficacy in several key therapeutic areas.

Oncology:

The 2-chloro-4-nitrobenzoic acid component of this molecule is considered a potentially novel therapy for immunodeficiency diseases and as an anti-viral and anti-cancer agent. nih.gov Furthermore, various N-phenylbenzamide derivatives have been synthesized and evaluated as potential anticancer agents. For instance, a series of imidazole-based N-phenylbenzamide derivatives demonstrated cytotoxic potential against lung, cervical, and breast cancer cell lines. nih.gov Another study on bis-benzamides showed their ability to inhibit the androgen receptor-coactivator interaction, which is a promising strategy for prostate cancer treatment. elsevierpure.com The nitro group, in particular, is a key feature in some anticancer compounds, where its reduction under hypoxic conditions, often found in solid tumors, can lead to cytotoxic species. Given this context, N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide could be screened for activity against a panel of cancer cell lines, particularly those characterized by hypoxic microenvironments.

Infectious Diseases:

Nitroaromatic compounds, including nitroimidazoles and nitrofurans, are well-established antimicrobial agents. researchgate.netnih.gov These compounds often require reductive bioactivation to exert their effects, a process that is typically more efficient in anaerobic bacteria and certain parasites. nih.govencyclopedia.pub The nitrobenzamide moiety in the title compound suggests potential for antimicrobial activity. Research on 4-nitrobenzamide (B147303) derivatives has demonstrated their potential as antimicrobial agents. ijpbs.com Similarly, other benzamide derivatives have shown activity against various pathogens, including Mycobacterium tuberculosis. acs.org Therefore, future investigations could explore the activity of N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide against a broad spectrum of pathogenic bacteria, fungi, and parasites, including drug-resistant strains.

Metabolic Disorders:

Benzamide derivatives have also emerged as promising candidates for the treatment of metabolic disorders like diabetes. nih.govgoogle.com For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and showed potential as antidiabetic agents through the inhibition of α-glucosidase and α-amylase. nih.gov Another study highlighted a bisamide derivative of dicarboxylic acid that demonstrated positive effects on lipid and glucose metabolism in mice with metabolic disorders. mdpi.com These findings suggest that N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide could be evaluated for its potential to modulate key enzymes or receptors involved in metabolic pathways, such as glucokinase activation or inhibition of protein tyrosine phosphatase 1B (PTP1B).

Table 1: Investigated Biological Activities of Structurally Related Benzamide Derivatives

| Compound Class | Therapeutic Area | Target/Mechanism of Action | Reference |

| Imidazole-based N-phenylbenzamides | Oncology | Cytotoxicity against cancer cell lines | nih.gov |

| Bis-benzamides | Oncology | Inhibition of androgen receptor-coactivator interaction | elsevierpure.com |

| 4-Nitrobenzamide derivatives | Infectious Diseases | Antimicrobial activity | ijpbs.com |

| Morpholinobenzamides | Infectious Diseases | Inhibition of Mycobacterium tuberculosis QcrB | acs.org |

| 2-chloro-nitrobenzamide derivatives | Metabolic Disorders | Inhibition of α-glucosidase and α-amylase | nih.gov |

| Phenylethyl benzamides | Metabolic Disorders | Glucokinase activation | nih.gov |

Utilization as Chemical Probes for Cellular and Molecular Biology

Chemical probes are small molecules used to study biological systems. Given the diverse biological activities of benzamides, N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide could serve as a valuable research tool. If this compound is found to have a specific and potent interaction with a particular biological target (e.g., an enzyme or receptor), it could be developed into a chemical probe. For instance, N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), making them useful tools for studying the physiological functions of this channel. nih.gov

To be a useful chemical probe, a molecule should ideally possess high selectivity for its target, and its mechanism of action should be well-characterized. Future research could focus on identifying the specific molecular target(s) of N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide and then optimizing its structure to enhance potency and selectivity, thereby creating a valuable tool for biological research.

Rational Design of Next-Generation Benzamide Analogues

The structure of N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide provides a template for the rational design of new, potentially more effective therapeutic agents. Structure-activity relationship (SAR) studies are crucial in this process, where systematic modifications of the molecule are made to understand how different functional groups influence its biological activity. acs.org

For this specific molecule, SAR studies could involve:

Modification of the sec-butyl group: Altering the size, shape, and lipophilicity of this group could impact the compound's binding to its biological target and its pharmacokinetic properties.

Varying the substituents on the phenyl ring: The 4-position of the phenyl ring could be substituted with other alkyl or functional groups to explore their effect on activity.

Altering the substitution pattern on the benzamide ring: The positions and nature of the chloro and nitro groups could be changed to investigate their influence on potency and selectivity. For example, moving the nitro group to a different position or replacing it with another electron-withdrawing group could modulate the compound's electronic properties and biological activity.

Computational methods, such as molecular docking and molecular dynamics simulations, can aid in the rational design process by predicting how different analogues will interact with a specific target protein. mdpi.com This approach can help prioritize the synthesis of compounds that are most likely to have the desired biological activity, saving time and resources in the drug discovery process. nih.gov

Conclusion and Outlook in N 4 Sec Butylphenyl 2 Chloro 4 Nitrobenzamide Research

Synthesis of Current Academic Findings

Direct academic literature detailing the specific biological activities of N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide is limited. However, the broader family of substituted benzamides has been extensively studied, revealing a wide spectrum of pharmacological potential. These compounds are recognized as valuable building blocks in organic synthesis, allowing for the introduction of various substituents to perform detailed structure-activity relationship (SAR) analyses. mdpi.com The known activities of structurally related benzamides provide a foundation for hypothesizing the potential therapeutic applications of N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide.

Substituted benzamides have shown promise as antipsychotic agents, particularly due to their ability to act as dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 antagonists. nih.govresearchgate.netacs.org Furthermore, various benzamide (B126) derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov The presence of a nitro group in the benzamide structure is also significant, as nitrobenzamide derivatives have been explored for their antimicrobial and other therapeutic effects. mdpi.comijpbs.comnih.govmdpi.com

Based on this collective knowledge, the potential areas of biological activity for N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide can be inferred, as summarized in the table below.

| Potential Biological Activity | Rationale based on Structurally Similar Compounds |

| Antipsychotic | The substituted benzamide scaffold is a known pharmacophore for dopamine and serotonin receptor antagonists. nih.govresearchgate.netacs.org |

| Anticancer | Numerous benzamide derivatives have demonstrated cytotoxic activity against various cancer cell lines. nih.gov |

| Antimicrobial | The benzamide and nitrobenzamide moieties are present in compounds with demonstrated antibacterial and antifungal properties. ijpbs.comnih.gov |

| Anti-inflammatory | Amide bond-containing structures are often explored for their potential to modulate inflammatory pathways. mdpi.com |

It is crucial to emphasize that these are projected activities based on the broader class of benzamide derivatives. Rigorous experimental validation is necessary to ascertain the specific biological profile of N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide.

Existing Challenges and Emerging Opportunities

The path from a novel chemical entity to a therapeutic agent is fraught with challenges, and the study of N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide is no exception. These challenges span from fundamental synthesis to the complexities of biological evaluation.

One of the primary hurdles lies in the synthesis and functionalization of such multi-substituted benzamides. Achieving selective C-H functionalization to introduce or modify substituents on the aromatic rings can be a significant synthetic challenge, often requiring the use of expensive transition metal catalysts and demanding precise control over reaction conditions. researchgate.netresearchgate.netnih.gov Furthermore, the presence of a nitro group, while potentially contributing to bioactivity, can also introduce challenges in synthesis due to its reactivity and potential for unwanted side reactions.

Another challenge is the potential for mutagenicity associated with nitroaromatic compounds. mdpi.com A thorough toxicological profiling would be essential to ensure the safety of N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide for any potential therapeutic application.

Despite these challenges, several emerging opportunities could accelerate research in this area. The advent of green chemistry and novel synthetic methodologies offers more sustainable and efficient routes for the synthesis of complex molecules. Techniques like mechanochemical synthesis, which is a solvent-free approach, have been successfully applied to the preparation of nitrobenzamide derivatives and could be adapted for the synthesis of the title compound. mdpi.com

Moreover, the growing understanding of the molecular basis of various diseases presents an opportunity to employ computational methods for in silico screening and prediction of the biological activity of N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide against a wide range of therapeutic targets. nih.gov

| Challenges | Emerging Opportunities |

| Complex multi-step synthesis and purification | Development of efficient and sustainable synthetic methods (e.g., mechanosynthesis). mdpi.com |

| Achieving regioselectivity in C-H functionalization. researchgate.netresearchgate.netnih.gov | Application of computational modeling and in silico screening for target identification. nih.gov |

| Potential for toxicity and mutagenicity of the nitro group. mdpi.com | Exploration of novel therapeutic applications based on the diverse activities of benzamides. mdpi.com |

| High cost and environmental impact of some catalytic systems. | High-throughput screening to rapidly assess biological activity against multiple targets. |

Prospective Research Avenues for Benzamide Derivatives

The future of research on N-(4-sec-butylphenyl)-2-chloro-4-nitrobenzamide and related benzamide derivatives is promising, with several key avenues for exploration.

A crucial first step will be the systematic investigation of its biological activities . This would involve screening the compound against a diverse panel of biological targets, including those implicated in central nervous system disorders, cancer, and infectious diseases, to validate the hypothesized activities.